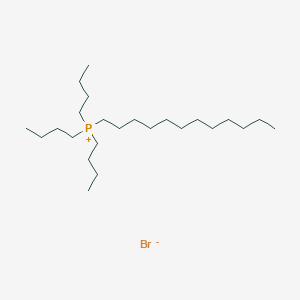

三丁基十二烷基溴化鏻

描述

Tributyldodecylphosphonium Bromide is not directly mentioned in the provided papers. However, related compounds with similar phosphonium bromide structures have been synthesized and characterized, indicating a general interest in the synthesis and application of phosphonium bromides in various chemical reactions and as catalysts .

Synthesis Analysis

The synthesis of phosphonium bromides typically involves the reaction of a phosphine with an alkyl bromide. For example, tris(diethylamino)benzylphosphonium bromide was prepared by reacting tris(diethylamino)phosphine with benzyl bromide in acetonitrile . Similarly, bromotriphenylphosphonium tribromide was synthesized by reacting triphenylphosphine with bromine in dichloromethane . These methods suggest that tributyldodecylphosphonium bromide could potentially be synthesized through a similar pathway, using the appropriate dodecyl and tributyl substituents.

Molecular Structure Analysis

The molecular structures of phosphonium bromides are characterized using various analytical techniques such as NMR, FT-IR, and X-ray crystallography. For instance, the crystal structure of bromotriphenylphosphonium tribromide was determined to be monoclinic with discrete monomeric cations and anions . These studies provide insights into the geometry and electronic environment of the phosphorus atom within the phosphonium bromide framework.

Chemical Reactions Analysis

Phosphonium bromides are often used as catalysts or reagents in organic synthesis. For example, tributyl(carboxymethyl)phosphonium bromotrichloroferrate was used as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and 4H-pyrimidobenzothiazoles . Additionally, tributylhexadecylphosphonium bromide was employed as a catalyst in the synthesis of 2,4,5-trisubstituted imidazoles . These examples demonstrate the versatility of phosphonium bromides in facilitating a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium bromides are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents is an important characteristic that can affect their application in synthesis . Thermal stability is another critical property, as demonstrated by the thermogravimetric analysis of tributyl(carboxymethyl)phosphonium bromotrichloroferrate . The physicochemical properties of these compounds are essential for their practical use in chemical reactions and industrial applications.

科学研究应用

1. 乙烯基鏻化合物的合成

三丁基乙烯基溴化鏻已使用三丁基膦和二溴乙烷之间的反应合成。该合成在开发新的乙烯基鏻化合物中起着至关重要的作用,这些化合物在聚合物科学中很有价值 (Rabinowitz, Henry, & Marcus, 1965).

2. 液相微萃取

三丁基十二烷基溴化鏻已用于一种新的液-液微萃取方法中,用于测定水样中的拟除虫菊酯类杀虫剂。这展示了其在环境监测和分析中的应用 (Hu 等,2015).

3. 碱性水解动力学

三丁基十六烷基溴化鏻被用作相转移催化剂,研究了 PET 碱性水解动力学。它证明了其在提高反应速率方面的有效性,突出了其在聚合物化学和回收过程中的潜力 (López-Fonseca, González-Velasco, & Gutiérrez-Ortiz, 2009).

4. 聚氯乙烯的离子液体改性剂

对基于鏻的离子液体(包括三丁基溴化鏻)对其对聚氯乙烯的化学、物理和生物性质的影响进行了研究。这项研究为在生物医学应用中使用这些离子液体作为传统增塑剂的替代品开辟了可能性 (Dias 等,2012).

5. 鏻盐的相行为

研究了三丁基十六烷基溴化鏻在水中的相行为,揭示了临界分解现象。这项研究对于了解鏻盐在水性体系中的性质非常重要,这在各种化学过程中至关重要 (Cerichelli, Mesa, Luchetti, & Mancini, 2000).

6. 纳米复合材料行为

研究了三丁基十六烷基溴化鏻在基于聚(3-羟基丁酸酯)的纳米复合材料中的用途,揭示了这些材料的形态、热和降解行为。这项研究对于开发先进材料至关重要 (Puglia 等,2016).

安全和危害

未来方向

属性

IUPAC Name |

tributyl(dodecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52P.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJGUZZWSKMTEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471249 | |

| Record name | Tributyl(dodecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyldodecylphosphonium Bromide | |

CAS RN |

15294-63-0 | |

| Record name | Tributyl(dodecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyldodecylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dodecyltributylphosphonium Bromide contribute to the formation of acid-base bifunctional materials?

A1: Dodecyltributylphosphonium Bromide plays a crucial role in creating acid-base bifunctional materials when combined with layered perovskite compounds. Research shows that Dodecyltributylphosphonium Bromide, alongside similar organic species, can be intercalated into the layered structure of HCa2Nb3O10 through ion exchange with interlayer H+ ions. [] This intercalation leads to the formation of inorganic-organic composite materials that exhibit both acidic and basic catalytic properties. [] This bifunctionality arises from the combination of the acidic nature of the layered perovskite and the basic properties introduced by the Dodecyltributylphosphonium Bromide. These composites have demonstrated their effectiveness in catalyzing sequential reactions, such as deacetalization followed by Knoevenagel condensation, highlighting their potential for various catalytic applications. []

Q2: How does the hydrophobicity of the layered compounds impact the catalytic activity of Dodecyltributylphosphonium Bromide-based composites?

A2: Studies indicate that the hydrophobicity of the layered compounds used in conjunction with Dodecyltributylphosphonium Bromide directly influences the composite's catalytic activity. [] Specifically, research on HCa2Nb3-xTaxO10 (x = 1, 2, and 3) as the inorganic component revealed that a decrease in the organic species fraction, which corresponds to increased hydrophobicity, resulted in diminished base catalytic activity. [] This observation suggests that a certain degree of hydrophilicity is essential for efficient substrate access and interaction with the active sites within the composite catalyst. Therefore, optimizing the balance between the hydrophobic nature of the organic component and the hydrophilic character of the layered compound is crucial for achieving optimal catalytic performance in these composite materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。